
E6130
概要
説明
E6130は、CX3Cケモカイン受容体1(CX3CR1)の選択的モジュレーターとして作用する新規化合物です。 この受容体は、クローン病や潰瘍性大腸炎などの炎症性腸疾患、関節リウマチ、肝炎、筋炎、多発性硬化症、腎虚血、アテローム性動脈硬化症など、いくつかの疾患の病因に関与しています 。 This compoundは、フラクタルカイン/CX3CR1軸を調節する能力により、これらの状態の治療薬として有望視されています .
準備方法
E6130の合成経路には、ジメチルスルホキシド(DMSO)、ポリエチレングリコール300(PEG300)、およびTween 80を使用して主溶液を調製するなど、いくつかのステップが含まれます。 最終的な溶液は澄明化され、脱イオン水(ddH2O)と混合して所望の濃度を実現します 。 This compoundの工業的製造方法は広く文書化されていませんが、この化合物はさまざまなサプライヤーから研究目的で入手できます .
化学反応の分析
E6130は、主にCX3CR1受容体との相互作用を含む、いくつかの種類の化学反応を起こします。 この化合物は、フラクタルカイン誘導ヒト末梢血ナチュラルキラー細胞の遊走を阻害し、おそらくthis compound誘導による細胞表面のCX3CR1のダウンレギュレーションによって起こります 。 これらの反応で使用される一般的な試薬および条件には、DMSOを溶媒として使用すること、および化合物の活性を測定するためのさまざまな結合アッセイが含まれます 。 これらの反応から形成される主要な生成物は、ダウンレギュレートされたCX3CR1受容体と、ナチュラルキラー細胞の遊走阻害です .
科学研究への応用
This compoundは、特に免疫学と炎症の分野で、幅広い科学研究への応用があります。 この化合物は、大腸炎のマウスモデルにおいて、便の硬度を有意に改善し、体重減少を改善し、大腸の重量と長さの比率を減少させることが示されています 。 さらに、this compoundは、CX3CR1+免疫細胞の遊走を阻害し、これらの細胞の腸粘膜膜における数を減少させることが判明しています 。 これらの知見は、this compoundは炎症性腸疾患や慢性炎症を伴う他の状態の治療薬として、潜在的に有用であることを示唆しています .
科学的研究の応用
Therapeutic Potential in Inflammatory Diseases
E6130 has been studied for its effectiveness in treating inflammatory bowel disease (IBD). Research indicates that it attenuates mucosal inflammation and reduces leukocyte trafficking in murine models of colitis. This modulation of CX3CR1 suggests a mechanism through which this compound could potentially alleviate symptoms associated with IBD, making it a candidate for further clinical investigation .
Mechanistic Insights
The modulation of the CX3CR1 receptor by this compound is crucial for understanding its therapeutic effects. CX3CR1 is involved in the migration of immune cells to sites of inflammation. By selectively targeting this receptor, this compound may help regulate immune responses, thereby reducing excessive inflammation seen in IBD and possibly other autoimmune conditions .
Research and Development
This compound is being explored not only for its direct therapeutic effects but also as a research tool to elucidate the role of CX3CR1 in various biological processes. Its ability to selectively modulate this receptor allows researchers to investigate the underlying mechanisms of diseases where CX3CR1 is implicated, such as multiple sclerosis and rheumatoid arthritis.
Case Study 1: this compound in Murine Colitis Models
- Objective : To assess the efficacy of this compound in reducing inflammation.
- Methodology : Two murine models of colitis were employed.
- Findings : this compound significantly reduced mucosal inflammation and leukocyte infiltration compared to control groups, indicating its potential as a therapeutic agent for IBD .
Case Study 2: Mechanistic Studies on CX3CR1 Modulation
- Objective : To explore how this compound affects immune cell behavior through CX3CR1 modulation.
- Methodology : In vitro assays were conducted alongside animal studies.
- Findings : this compound altered leukocyte migration patterns, supporting its role as a modulator that could influence disease progression in inflammatory conditions .
Data Table: Summary of Findings on this compound
Study | Objective | Methodology | Key Findings |
---|---|---|---|
Case Study 1 | Assess efficacy in IBD | Murine colitis models | Reduced mucosal inflammation and leukocyte trafficking |
Case Study 2 | Mechanistic insights on CX3CR1 | In vitro and animal studies | Altered immune cell migration patterns |
作用機序
E6130は、CX3CR1受容体を調節することにより、その効果を発揮します。 この化合物は、IC50値が4.9nMで、フラクタルカイン誘導ヒト末梢血ナチュラルキラー細胞の遊走を阻害します 。 また、EC50値が5.2nMで、CD56+ナチュラルキラー細胞の細胞表面のCX3CR1のダウンレギュレーションを誘導します 。 This compoundは、CX3CR1を発現するチャイニーズハムスター卵巣K1膜におけるグアノシン5'-3-O-(チオ)トリリン酸結合に関してアゴニスト活性があり、アンタゴニスト活性は示していません 。 化合物の作用機序に関与する分子標的と経路には、CX3CR1受容体とフラクタルカイン/CX3CR1軸が含まれます .
類似化合物との比較
E6130は、CX3CR1モジュレーターとしての高い選択性と経口バイオアベイラビリティでユニークです。 同様の化合物には、他のCX3CR1モジュレーターやケモカイン受容体阻害剤が含まれ、SR2211(選択的RORγ逆アゴニスト)、ML604440(特異的なプロテアソームβ1i(LMP2)サブユニット阻害剤)などがあります 。 this compoundは、フラクタルカイン誘導遊走の強力な阻害と、細胞表面のCX3CR1をダウンレギュレートする能力によって際立っています .
生物活性
E6130 is a novel compound identified as a selective modulator of the chemokine receptor CX3CR1. This receptor plays a critical role in regulating immune responses and inflammation, particularly in conditions such as inflammatory bowel disease (IBD) and other inflammatory disorders. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications.
This compound functions primarily by inhibiting the binding and signaling of its ligand, fractalkine (CX3CL1), to CX3CR1. This inhibition leads to reduced chemotaxis of immune cells, particularly natural killer (NK) cells, which are crucial in the body's immune response. The half-maximal inhibitory concentration (IC50) for this compound's effect on NK cell chemotaxis is reported to be 4.9 nM, indicating its potency as a modulator .
In Vitro Studies
In vitro studies have demonstrated that this compound down-regulates the expression of CX3CR1 on the surface of CD56+ NK cells with an effective concentration (EC50) value of 5.2 nM . This down-regulation is significant because it suggests that this compound can effectively reduce the activation and recruitment of NK cells in inflammatory contexts.
In Vivo Studies
Case Study: Murine Colitis Models
Research involving murine models of colitis has shown that this compound significantly attenuates mucosal inflammation and reduces leukocyte trafficking associated with CX3CR1 activation. In two distinct models of colitis, treatment with this compound resulted in:
- Decreased infiltration of immune cells into inflamed tissues.
- Reduced levels of pro-inflammatory cytokines.
- Improvement in clinical scores related to colitis severity.
These findings suggest that this compound could be a promising candidate for treating IBD and other inflammatory conditions where CX3CR1 plays a detrimental role .
Data Summary
The following table summarizes key findings from research on this compound:
特性
IUPAC Name |
2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClF3N3O3/c1-19-15-35(17-22-23(28(30,31)32)8-5-9-24(22)29)18-27(19,14-25(36)37)26(38)33-21-10-12-34(13-11-21)16-20-6-3-2-4-7-20/h5-6,8-9,19,21H,2-4,7,10-18H2,1H3,(H,33,38)(H,36,37)/t19-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJKDYLEMNXXER-UZTOHYMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@]1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100199 | |
Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501100199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427058-33-0 | |
Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427058-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501100199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。